molecular formula C9H18ClNO B6219936 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2751615-32-2

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B6219936
CAS No.: 2751615-32-2
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. The presence of an ethoxyethyl group and an amine hydrochloride moiety further adds to its chemical complexity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often involves the cyclization of a suitable precursor under high-pressure conditions to form the strained bicyclic structure.

    Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate ethoxyethyl halide reacts with the bicyclic core.

    Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethoxyethyl)bicyclo[1.1.1]pentane
  • 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-ol
  • 3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine

Uniqueness

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability. This makes it particularly useful in various applications where solubility in aqueous solutions is required.

Properties

CAS No.

2751615-32-2

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.